molecular formula C16H13ClN2O B12802641 3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one CAS No. 13051-04-2

3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one

Cat. No.: B12802641
CAS No.: 13051-04-2
M. Wt: 284.74 g/mol
InChI Key: DUPSXUVUVFASTA-UHFFFAOYSA-N
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Description

3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one typically involves the cyclization of appropriate precursors. One common method is the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, the condensation of benzylhydrazine with 4-chloroacetophenone followed by cyclization can yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in inflammatory pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

13051-04-2

Molecular Formula

C16H13ClN2O

Molecular Weight

284.74 g/mol

IUPAC Name

3-benzyl-4-chloro-4-phenyl-1H-pyrazol-5-one

InChI

InChI=1S/C16H13ClN2O/c17-16(13-9-5-2-6-10-13)14(18-19-15(16)20)11-12-7-3-1-4-8-12/h1-10H,11H2,(H,19,20)

InChI Key

DUPSXUVUVFASTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NNC(=O)C2(C3=CC=CC=C3)Cl

Origin of Product

United States

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